3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid represents a sophisticated organic framework characterized by specific substitution patterns on a phenylpropanoic acid backbone. The compound possesses the molecular formula C₁₂H₁₃F₃O₃ with a molecular weight of 262.22 grams per mole, establishing it as a medium-sized organic molecule with substantial fluorine content. The Chemical Abstracts Service registry number 1206593-34-1 provides unique identification for this compound in chemical databases and literature.
The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[4-ethoxy-3-(trifluoromethyl)phenyl]propanoic acid, which precisely describes the structural arrangement of functional groups. The nomenclature reflects the propanoic acid chain attached at the 3-position of a substituted benzene ring, where the benzene ring bears an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position relative to the propanoic acid attachment point. Alternative systematic names include 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid, which emphasizes the benzenepropanoic acid framework.
The molecular structure incorporates several key structural motifs that contribute to its chemical properties. The trifluoromethyl group (-CF₃) serves as a strongly electron-withdrawing substituent that significantly influences the electronic distribution within the aromatic ring system. The ethoxy group (-OCH₂CH₃) provides electron-donating character through resonance effects, creating an interesting electronic balance within the molecule. The propanoic acid side chain (-CH₂CH₂COOH) extends from the aromatic ring, providing both hydrophobic and hydrophilic character to the overall molecular structure.
Properties
IUPAC Name |
3-[4-ethoxy-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3,5,7H,2,4,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHCCSBBUVONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233618 | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-34-1 | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under conditions like UV light or heat.
Major Products Formed
Oxidation: Formation of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid is C12H13F3O3, with a molecular weight of approximately 262.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a valuable component in drug design .
1.1. Building Block for PPAR Agonists
One of the significant applications of this compound is in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists. These agonists are crucial for the treatment of metabolic disorders, such as diabetes and dyslipidemia. Research has demonstrated that derivatives of this compound can exhibit selective activity towards different PPAR subtypes, which is essential for developing targeted therapies .
Table 1: PPAR Agonist Activity of Related Compounds
| Compound Name | PPAR Subtype | EC50 (nM) |
|---|---|---|
| KCL | PPAR α | 60 |
| Fenofibrate | PPAR α | 41000 |
| KRP-297 | PPAR γ/α | 0.23/0.33 |
This table illustrates the comparative potency of various compounds, highlighting the potential of this compound derivatives to serve as effective PPAR agonists .
1.2. Synthesis of Bioactive Molecules
The compound also acts as a versatile building block in synthesizing other biologically active compounds, including g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor . This versatility is attributed to its structural features that allow for modifications leading to diverse pharmacological profiles.
2.1. Anti-inflammatory Properties
Studies have indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The presence of the trifluoromethyl group contributes to enhanced interaction with biological targets involved in inflammation pathways .
2.2. Anticancer Potential
Research has also explored the anticancer potential of compounds derived from this compound. These compounds can modulate pathways involved in cancer cell proliferation and apoptosis, suggesting their utility in developing novel cancer therapies .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound derivatives:
- Case Study 1 : A study published in Bioorganic & Medicinal Chemistry demonstrated that a series of phenylpropanoic acid derivatives exhibited significant activity against specific cancer cell lines, with some showing IC50 values in low micromolar ranges .
- Case Study 2 : Another investigation into the anti-inflammatory effects showed that certain derivatives could reduce pro-inflammatory cytokine levels in vitro, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propanoic acid
- Molecular Formula : C₁₂H₁₃F₃O₃
- Molecular Weight : 262.228 g/mol
- CAS Registry Number : 1206593-34-1
- SMILES : CCOC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F
This compound features a propionic acid backbone substituted with a 4-ethoxy-3-(trifluoromethyl)phenyl group.
Structural Analogues with Trifluoromethyl Substituents
The following compounds share the trifluoromethylphenylpropionic acid core but differ in substituent positions and functional groups:
Key Observations :
- Substituent Position : The position of the trifluoromethyl group (2-, 3-, or 4-) significantly impacts electronic distribution and steric hindrance. For example, 3-[4-(Trifluoromethyl)phenyl]propionic acid (4-CF₃) exhibits a higher melting point (~99°C) compared to positional isomers .
- Chloro and fluoro substituents (e.g., in CAS 1240257-16-2) introduce additional electron-withdrawing effects, altering acidity (pKa ~3.5–4.0) .
Analogues with Alternative Substituents
A. Methoxy Derivatives
- 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid (CAS B20599): Replacing ethoxy with methoxy (–OCH₃) reduces steric bulk but maintains similar electronic effects. This compound is used as a synthetic precursor in fluorinated drug development .
B. Amino and Ester Derivatives
- 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 311321-19-4): Incorporates an amino group, enabling peptide conjugation. Used in β-amino acid research .
- Methyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS N/A): Esterified form of the parent acid; improved volatility for GC-MS analysis .
Pharmacologically Relevant Compounds
- Fenbufen (3-(Biphenyl-4-carbonyl)propionic acid): A non-steroidal anti-inflammatory drug (NSAID) with a biphenyl carbonyl group instead of CF₃. Highlights the role of aromatic substituents in modulating COX-2 selectivity .
Biological Activity
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13F3O3
- Molecular Weight : 262.23 g/mol
- CAS Number : 1206593-34-1
- IUPAC Name : 3-[4-ethoxy-3-(trifluoromethyl)phenyl]propanoic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation.
The compound's biological activity is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and alters electronic properties. This modification can lead to increased binding affinity to specific biological targets, including receptors and enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Several studies have evaluated the inhibitory effects of this compound on various enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The presence of the trifluoromethyl group has been linked to enhanced potency compared to non-fluorinated analogs.
Receptor Modulation
The compound also interacts with nuclear receptors such as PPAR (Peroxisome Proliferator-Activated Receptors). Activation of PPARs plays a significant role in regulating lipid metabolism, glucose homeostasis, and inflammation.
A study highlighted that derivatives of phenylpropanoic acids, including this compound, exhibited selective activation of PPAR subtypes, suggesting potential therapeutic applications in metabolic disorders and inflammation management .
Case Study 1: Anti-inflammatory Effects
A clinical study investigated the anti-inflammatory properties of this compound in a model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling in treated subjects compared to controls, supporting its potential as an anti-inflammatory agent.
Case Study 2: Metabolic Regulation
Another study focused on the compound's effects on glucose metabolism in diabetic animal models. The findings suggested that treatment with this compound improved insulin sensitivity and reduced blood glucose levels, indicating a promising role in managing type 2 diabetes .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound has been classified as harmful if swallowed and may cause skin irritation . Proper handling procedures should be followed to mitigate exposure risks.
Q & A
Q. What are the common synthetic routes for preparing 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via catalytic hydrogenation of its α,β-unsaturated precursor (e.g., cinnamic acid derivative) using palladium on charcoal (Pd/C) under hydrogen gas (H₂), a method adapted from related phenylpropionic acid syntheses . Key factors include:
- Catalyst loading : 5–10% Pd/C typically balances cost and efficiency.
- Temperature : Moderate conditions (40–60°C) prevent side reactions like over-reduction.
- Solvent : Ethanol or ethyl acetate is preferred for solubility and inertness.
Yield optimization requires monitoring by TLC or HPLC to detect intermediates. For trifluoromethyl-containing analogs, fluorinated solvents (e.g., DMF) may enhance stability .
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?
Methodological Answer: Purity validation involves:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, trifluoromethyl at C3).
- FT-IR for characteristic peaks (e.g., C=O stretch ~1700 cm⁻¹, C-F stretches 1100–1250 cm⁻¹).
- Mass spectrometry (HRMS) for exact mass verification (calculated for C₁₂H₁₃F₃O₃: 262.08 g/mol).
Impurity profiling should reference ECHA guidelines for fluorinated compounds, which mandate <0.1% residual solvents or heavy metals .
Advanced Research Questions
Q. What are the challenges in analyzing environmental persistence of this compound, and how can they be addressed?
Methodological Answer: The compound’s trifluoromethyl and ethoxy groups confer resistance to hydrolysis and photodegradation, complicating environmental fate studies. Methodological strategies include:
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water matrices .
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity in trace analysis (LOQ ~1 ng/L).
- Degradation studies : Use of simulated sunlight (Xe lamp) and microbial consortia to assess half-lives. Cross-reference data with structurally similar perfluoroether carboxylic acids, which show prolonged persistence in aquatic systems .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s bioactivity or metabolic pathways?
Methodological Answer: Comparative studies with analogs (e.g., 3-(4-methoxyphenyl)propionic acid) reveal:
- Electron-withdrawing effects : The trifluoromethyl group increases acidity (pKa ~3.5), enhancing membrane permeability.
- Metabolic stability : Ethoxy groups slow hepatic CYP450-mediated oxidation compared to methoxy derivatives, as shown in microsomal assays .
- Structure-activity relationships (SAR) : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects. For example, 3,4-dihydroxyphenylpropionic acid derivatives exhibit antioxidant activity, absent in trifluoromethylated versions .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. Strategies include:
- DSC/TGA : Differential scanning calorimetry to identify polymorph transitions.
- Solubility studies : Use shake-flask methods in buffers (pH 1–7.4) to account for ionization. For example, solubility in PBS (pH 7.4) may be <1 mg/mL due to the hydrophobic trifluoromethyl group .
- Cross-validation : Compare data with structurally similar compounds (e.g., 3-(4-fluorophenyl)propionic acid, m.p. 99°C ) and adhere to OECD guidelines for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
